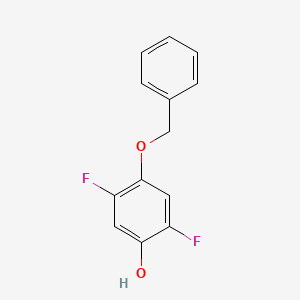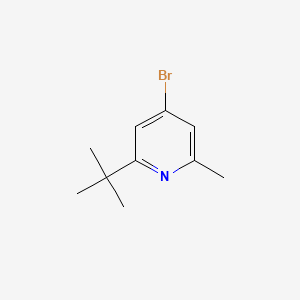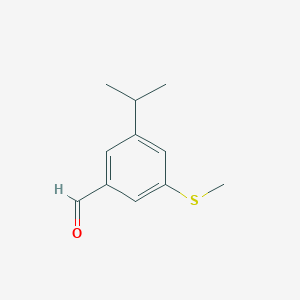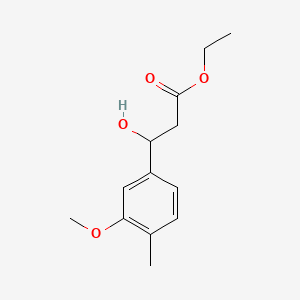![molecular formula C7H12O4 B14030413 [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid CAS No. 87319-12-8](/img/structure/B14030413.png)
[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid is an organic compound with a molecular formula of C7H12O4 It is a derivative of acetic acid, featuring a dioxolane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetic anhydride under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the esterification of the hydroxyl group of the dioxolane ring with acetic anhydride, followed by hydrolysis to yield the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
[(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid: A closely related compound with a similar dioxolane ring structure.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the dioxolane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
87319-12-8 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
OIUZBDNWEHNDHO-YFKPBYRVSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)CC(=O)O)C |
SMILES canónico |
CC1(OCC(O1)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


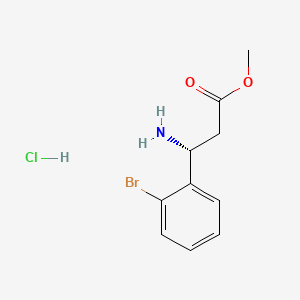
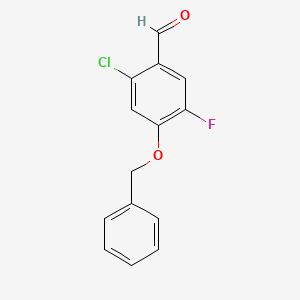

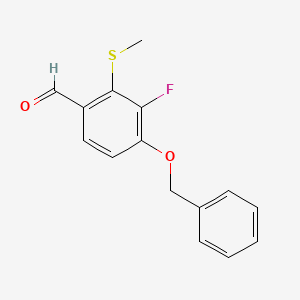
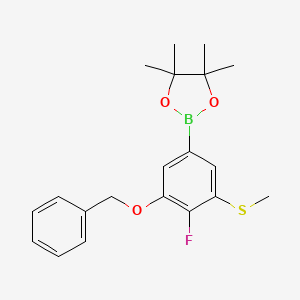



![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
